molecular formula C23H20N2O3S B7690922 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide

Cat. No. B7690922
M. Wt: 404.5 g/mol
InChI Key: DJJSCOXZFAYMNC-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide, also known as 3BDO, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral effects. In

Scientific Research Applications

Drug Development: Researchers explore the potential of “MLS000778986” as a drug candidate. They investigate its interactions with biological targets, pharmacokinetics, and toxicity profiles. The compound may exhibit promising properties for treating specific diseases or conditions.

Disease Mechanisms: Scientific studies aim to understand the molecular mechanisms underlying diseases. Researchers investigate how “MLS000778986” interacts with cellular pathways, receptors, and enzymes. Insights gained from these studies contribute to disease prevention and treatment strategies.

Diagnostic Tools: The compound could serve as a diagnostic marker or imaging agent. Researchers explore its use in detecting specific diseases or monitoring treatment responses. For example, it might enhance imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI).

Conclusion

“MLS000778986” holds promise across diverse fields, from medicine to materials science. Continued research will uncover its full potential and guide its practical applications.

Feel free to explore further using resources like Google Scholar or consider using helpful apps for researchers . If you have any specific questions or need additional information, feel free to ask!

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-17-12-13-18-15-19(23(26)24-22(18)14-17)16-25(20-8-4-2-5-9-20)29(27,28)21-10-6-3-7-11-21/h2-15H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSCOXZFAYMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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